1-(Trifluoroacetyl)-1,4-diazepane

Description

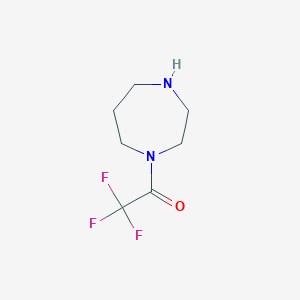

Structure

3D Structure

Properties

IUPAC Name |

1-(1,4-diazepan-1-yl)-2,2,2-trifluoroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11F3N2O/c8-7(9,10)6(13)12-4-1-2-11-3-5-12/h11H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYHQTRXNMLTEBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(Trifluoroacetyl)-1,4-diazepane

For Researchers, Scientists, and Drug Development Professionals

Foreword

The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its conformational flexibility and ability to present substituents in distinct spatial orientations make it an attractive template for the design of novel therapeutics. The introduction of a trifluoroacetyl group at the 1-position not only modifies the electronic properties of the diazepine ring but also offers a handle for further chemical elaboration. This technical guide provides a comprehensive overview of 1-(Trifluoroacetyl)-1,4-diazepane, detailing its physicochemical properties, synthesis, analytical characterization, and its emerging role as a versatile building block in contemporary drug discovery. As a Senior Application Scientist, the aim of this document is to furnish researchers with the foundational knowledge and practical insights necessary to effectively utilize this compound in their scientific endeavors.

Core Molecular Attributes of 1-(Trifluoroacetyl)-1,4-diazepane

1-(Trifluoroacetyl)-1,4-diazepane, also known by its IUPAC name 1-(1,4-diazepan-1-yl)-2,2,2-trifluoroethan-1-one, is a synthetically derived organic compound. The trifluoroacetyl group significantly influences the chemical reactivity and potential biological interactions of the parent 1,4-diazepane ring.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. These parameters influence its solubility, stability, and pharmacokinetic profile.

| Property | Value | Source |

| Molecular Formula | C₇H₁₁F₃N₂O | [1] |

| Molecular Weight | 196.17 g/mol | [1] |

| CAS Number | 1177329-26-8 (HCl salt) | [1] |

| Canonical SMILES | C1CN(CCN1)C(=O)C(F)(F)F | Inferred from nomenclature |

| Appearance | White to off-white solid (typical for similar compounds) | N/A |

| Solubility | Soluble in polar organic solvents such as methanol, ethanol, and DMSO. | N/A |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

Structural Elucidation

The chemical structure of 1-(Trifluoroacetyl)-1,4-diazepane is foundational to its function. The seven-membered diazepine ring is conformationally mobile, and the trifluoroacetyl group is attached to one of the nitrogen atoms.

Caption: 2D chemical structure of 1-(Trifluoroacetyl)-1,4-diazepane.

Synthesis and Purification

The synthesis of 1-(Trifluoroacetyl)-1,4-diazepane is typically achieved through the acylation of 1,4-diazepane with a suitable trifluoroacetylating agent. The choice of reagents and reaction conditions is critical to ensure high yield and purity of the final product.

Synthetic Pathway Rationale

The most direct and common synthetic route involves the reaction of the free secondary amine of 1,4-diazepane with a highly reactive trifluoroacetyl source. Trifluoroacetic anhydride is often the reagent of choice due to its high reactivity, which drives the reaction to completion. The use of a non-nucleophilic base is recommended to scavenge the trifluoroacetic acid byproduct, preventing the formation of the ammonium salt of the starting material and thereby maximizing the yield. Dichloromethane is a common solvent as it is relatively inert and allows for easy workup.

Caption: General synthetic workflow for 1-(Trifluoroacetyl)-1,4-diazepane.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of 1-(Trifluoroacetyl)-1,4-diazepane. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

1,4-Diazepane

-

Trifluoroacetic anhydride

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1,4-diazepane (1.0 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Base Addition: Add triethylamine (1.1 equivalents) to the solution.

-

Cooling: Cool the reaction mixture to 0°C using an ice bath.

-

Acylation: Slowly add trifluoroacetic anhydride (1.1 equivalents) dropwise to the stirred solution. Maintain the temperature at 0°C during the addition.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Workup: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Washing: Combine the organic layers and wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-(Trifluoroacetyl)-1,4-diazepane.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized 1-(Trifluoroacetyl)-1,4-diazepane. The following techniques are standard for the structural elucidation of this and similar organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure of 1-(Trifluoroacetyl)-1,4-diazepane.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methylene protons of the diazepine ring. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing trifluoroacetyl group and the conformational dynamics of the seven-membered ring.

-

¹³C NMR: The carbon NMR spectrum will provide signals for each unique carbon atom in the molecule. The carbonyl carbon of the trifluoroacetyl group will appear at a characteristic downfield shift. The carbon of the trifluoromethyl group will also have a distinct chemical shift and will likely show coupling to the fluorine atoms.

-

¹⁹F NMR: Fluorine NMR is a highly sensitive technique that will show a single resonance for the three equivalent fluorine atoms of the trifluoromethyl group.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

-

Electron Ionization (EI-MS): This technique will likely show the molecular ion peak (M⁺) at m/z 196.17, along with characteristic fragmentation patterns corresponding to the loss of the trifluoroacetyl group or cleavage of the diazepine ring.

-

Electrospray Ionization (ESI-MS): This softer ionization technique is useful for confirming the molecular weight, typically observing the protonated molecule [M+H]⁺ at m/z 197.18.

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the key functional groups present in the molecule. A strong absorption band is expected in the region of 1650-1700 cm⁻¹, corresponding to the C=O stretching vibration of the amide functionality.

Applications in Medicinal Chemistry and Drug Development

While specific biological activities for 1-(Trifluoroacetyl)-1,4-diazepane are not extensively documented in publicly available literature, its structural features suggest its utility as a valuable intermediate in the synthesis of more complex molecules. The 1,4-diazepine core is a well-established pharmacophore with a broad range of biological activities, including acting as central nervous system agents, anticancer compounds, and antibacterials.[2][3][4][5]

The trifluoroacetyl group serves several purposes:

-

Protecting Group: It can act as a protecting group for one of the nitrogen atoms in the diazepine ring, allowing for selective functionalization of the other nitrogen.

-

Electronic Modification: The strong electron-withdrawing nature of the trifluoromethyl group can alter the basicity of the adjacent nitrogen and influence the overall electronic properties of the molecule.

-

Metabolic Stability: The C-F bond is very strong, and the trifluoromethyl group can block metabolic oxidation at that position, potentially improving the pharmacokinetic profile of a drug candidate.

Therefore, 1-(Trifluoroacetyl)-1,4-diazepane is a key building block for the synthesis of libraries of novel 1,4-diazepine derivatives for screening in various drug discovery programs.

Sources

- 1. 1-(trifluoroacetyl)-1,4-diazepane(SALTDATA: HCl) | 1177329-26-8 [amp.chemicalbook.com]

- 2. Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. benthamscience.com [benthamscience.com]

The Trifluoroacetyl Group: A Comprehensive Technical Guide to its Role as a Protecting Group for Researchers and Drug Development Professionals

Abstract

In the intricate landscape of multi-step organic synthesis, particularly in pharmaceutical development, the strategic use of protecting groups is paramount. Among these, the trifluoroacetyl (TFA) group stands out for its unique electronic properties, imparting a distinct profile of stability and reactivity. This technical guide provides an in-depth exploration of the TFA group's role in chemical synthesis. We will dissect the causality behind its application, from the mechanisms of its installation and cleavage to its strategic deployment in complex synthetic routes, including peptide and carbohydrate chemistry. This document serves as a resource for researchers and drug development professionals, offering field-proven insights, detailed experimental protocols, and a robust framework for leveraging the TFA group to achieve specific synthetic goals.

Core Principles: The Chemical Identity of the Trifluoroacetyl Group

The trifluoroacetyl group, -C(O)CF₃, derives its utility from the potent electron-withdrawing nature of the trifluoromethyl (-CF₃) moiety. This intrinsic property governs its behavior as a protecting group for nucleophilic functional groups, primarily amines, but also alcohols and guanidines.[1][2]

Key Physicochemical Characteristics:

-

Electronic Effect: The three fluorine atoms inductively withdraw electron density from the carbonyl carbon, rendering it highly electrophilic. This enhances the rate of its introduction via acylation. Conversely, this effect also facilitates its removal by nucleophilic attack under basic conditions.

-

Stability: The resulting N-trifluoroacetamide or O-trifluoroacetate is remarkably stable under a range of conditions, especially acidic and certain reductive environments.[3] This stability is crucial for its use in orthogonal protection strategies. For instance, the TFA group is stable to the acidic conditions used to remove the tert-butyloxycarbonyl (Boc) group, such as neat trifluoroacetic acid.[4][5]

-

Volatility and Crystallinity: Trifluoroacetylated compounds often exhibit increased volatility and a higher tendency to crystallize, which can significantly simplify purification by distillation or recrystallization. This is particularly advantageous in derivatization for analytical techniques like gas chromatography (GC).[3]

Installation of the Trifluoroacetyl Group: Methodologies and Mechanisms

The protection of primary and secondary amines as trifluoroacetamides is a cornerstone of TFA group chemistry. The choice of reagent and conditions is dictated by the substrate's reactivity and the presence of other functional groups.

Common Reagents for Trifluoroacetylation

-

Trifluoroacetic Anhydride (TFAA): This is the most common and reactive agent for trifluoroacetylation. The reaction is typically rapid and high-yielding.[3]

-

Trifluoroacetyl Chloride: Also a highly reactive reagent, it is a gas at room temperature and is often used for specific applications.[3]

-

Ethyl Trifluoroacetate: A less reactive, milder alternative to TFAA, often requiring heat or extended reaction times.

-

N-(Trifluoroacetyl)succinimide: A stable, solid reagent that allows for trifluoroacetylation under mild conditions with straightforward workup.[6]

Reaction Mechanism: Nucleophilic Acyl Substitution

The introduction of the TFA group proceeds via a nucleophilic acyl substitution mechanism. The lone pair of the amine nitrogen attacks the highly electrophilic carbonyl carbon of the trifluoroacetylating agent (e.g., TFAA or trifluoroacetyl chloride).[3] This forms a tetrahedral intermediate which then collapses, expelling a leaving group (trifluoroacetate or chloride) to yield the protonated trifluoroacetamide. A non-nucleophilic base, such as triethylamine or pyridine, is typically added to neutralize the acid byproduct and drive the reaction to completion.[3]

Caption: Mechanism of N-Trifluoroacetylation using TFAA.

Experimental Protocol: General Procedure for N-Trifluoroacetylation of a Primary Amine

-

Dissolution: Dissolve the primary amine (1.0 eq) and triethylamine (1.2 eq) in a suitable aprotic solvent (e.g., dichloromethane, THF) at 0 °C under an inert atmosphere (N₂ or Ar).

-

Reagent Addition: Add trifluoroacetic anhydride (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Stability and Orthogonality in Synthesis

A key advantage of the TFA group is its defined stability profile, which allows for its selective removal in the presence of other protecting groups—a concept known as orthogonality.[7][8]

| Protecting Group | Stable to Strong Acid (TFA) | Stable to Strong Base (NaOH) | Stable to Hydrogenolysis (H₂/Pd) | Cleavage Conditions |

| TFA | Yes | No | Yes | Mild Base (e.g., aq. NH₃, K₂CO₃) |

| Boc | No | Yes | Yes | Strong Acid (e.g., TFA, HCl)[4][5] |

| Cbz (Z) | Yes | Yes | No | H₂/Pd-C, HBr/AcOH[4] |

| Fmoc | Yes | No (with amine bases) | Yes | Amine Base (e.g., Piperidine)[4] |

This orthogonality is critical in complex syntheses, such as solid-phase peptide synthesis (SPPS), where different protecting groups must be removed sequentially without affecting others.[7][8] The TFA group is complementary to acid-labile (Boc) and hydrogenolysis-labile (Cbz) groups.[7][8]

Caption: Orthogonal protection strategy using Boc and TFA groups.

Cleavage of the Trifluoroacetyl Group

The TFA group is readily cleaved under mild basic conditions, a consequence of the electron-withdrawing CF₃ group facilitating nucleophilic attack at the carbonyl carbon.[1][2]

Common Cleavage Methods

-

Aqueous Ammonia or Ammonium Hydroxide: A very common and effective method.

-

Alkali Metal Hydroxides (NaOH, LiOH): Used in aqueous or alcoholic solutions, typically at low concentrations (0.1-0.2 M).[9]

-

Alkali Metal Carbonates (K₂CO₃, Na₂CO₃): Often used in methanol/water mixtures, these conditions are mild enough to preserve base-sensitive functionalities like esters.[9]

-

Sodium Borohydride (NaBH₄): In some cases, reductive cleavage is possible.[9]

Mechanism of Basic Hydrolysis

The cleavage proceeds through a base-catalyzed hydrolysis mechanism. A hydroxide ion (or other nucleophile) attacks the carbonyl carbon of the trifluoroacetamide to form a tetrahedral intermediate. This intermediate then collapses, breaking the amide C-N bond to release the free amine and a trifluoroacetate salt.

Caption: Mechanism of base-catalyzed cleavage of a trifluoroacetamide.

Experimental Protocol: General Procedure for TFA Deprotection

-

Dissolution: Dissolve the N-trifluoroacetylated compound in a suitable solvent mixture, such as methanol/water (e.g., 4:1 v/v).

-

Base Addition: Add potassium carbonate (K₂CO₃, 2.0-3.0 eq) to the solution.

-

Reaction Monitoring: Stir the mixture at room temperature for 2-6 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Work-up: Neutralize the reaction mixture with a mild acid (e.g., 1 M HCl) and concentrate under reduced pressure to remove the organic solvent.

-

Extraction: Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to isolate the deprotected amine.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product as necessary.

Applications in Drug Development and Complex Synthesis

The TFA group has found utility in several areas of chemical synthesis critical to drug development.

-

Peptide Synthesis: While less common for α-amino protection now than Fmoc or Boc, the TFA group is still valuable for protecting the ε-amino group of lysine side chains.[9] Its stability to the acidic conditions of Boc-SPPS and the basic conditions (piperidine) of Fmoc-SPPS makes it a viable orthogonal protecting group. It has also been used to protect guanidine functionalities.[7][8] However, a known side reaction in SPPS involves the unintended trifluoroacetylation of free amines on the resin support, which can arise from trifluoroacetic acid used in cleavage steps.[10][11]

-

Carbohydrate Chemistry: The TFA group can be used to protect hydroxyl groups in sugars.[12] Its electron-withdrawing nature can influence the stereochemical outcome of glycosylation reactions.

-

Synthesis of Energetic Materials: The TFA group's stability under strong nitrating conditions (e.g., nitric acid/oleum) makes it suitable for protecting amines and alcohols during the synthesis of energetic compounds.[1][2] The group can then be removed under mild solvolysis conditions.[1][2]

Conclusion: A Strategic Assessment

The trifluoroacetyl group is a powerful tool in the synthetic chemist's arsenal. Its strong electron-withdrawing character defines its utility, providing a protecting group that is easy to introduce, stable to a range of synthetic conditions (particularly acidic ones), and readily cleaved under mild basic conditions. This profile establishes its role as an excellent orthogonal protecting group, complementary to the widely used Boc and Cbz groups. While its application requires careful consideration of potential side reactions, particularly in peptide synthesis, a thorough understanding of its properties allows researchers and drug development professionals to strategically deploy the TFA group to navigate complex synthetic pathways and efficiently construct target molecules.

References

-

Bergeron, R. J., & McManis, J. S. (2003). Trifluoroacetyl as an Orthogonal Protecting Group for Guanidines. The Journal of Organic Chemistry, 68(19), 7384–7387. [Link]

-

PubMed. (2003). Trifluoroacetyl as an orthogonal protecting group for guanidines. National Center for Biotechnology Information. [Link]

-

Bellamy, A. J., MacCuish, A., Golding, P., & Mahon, M. F. (2007). The use of trifluoroacetyl as an N- and O-protecting group during the synthesis of energetic compounds containing nitramine and/or nitrate ester groups. Propellants, Explosives, Pyrotechnics, 32(1), 20-31. [Link]

- Google Patents. (n.d.). KR101083935B1 - Trifluoroacetylation for amines.

-

Kent, S. B., Mitchell, A. R., & Engelhard, M. (1979). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. Proceedings of the National Academy of Sciences, 76(5), 2180-2184. [Link]

-

Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. [Link]

-

Organic Chemistry Portal. (n.d.). Trifluoroacetamides. Organic Chemistry Portal. [Link]

-

ResearchGate. (2007). The Use of Trifluoroacetyl as an N- and O-Protecting Group during the Synthesis of Energetic Compounds containing Nitramine and/or Nitrate Ester Groups. ResearchGate. [Link]

-

Ashenhurst, J. (2018). Protecting Groups For Amines: Carbamates. Master Organic Chemistry. [Link]

-

Ashenhurst, J. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry. [Link]

-

National Institutes of Health. (1979). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. National Institutes of Health. [Link]

-

Korytnyk, W., & Valentekovic-Horvat, S. (1980). Trifluoroacetyl as a Protecting Group for 1-Halo Sugars. The Journal of Organic Chemistry, 45(5), 872–875. [Link]

Sources

- 1. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Trifluoroacetamides [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Trifluoroacetyl as an orthogonal protecting group for guanidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Page loading... [wap.guidechem.com]

- 10. pnas.org [pnas.org]

- 11. Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of Factor Xa Inhibitors Utilizing a 1,4-Diazepane Scaffold

Introduction: Targeting Factor Xa with Novel Scaffolds

Factor Xa (FXa) is a critical serine protease that occupies a pivotal juncture in the coagulation cascade, responsible for the conversion of prothrombin to thrombin.[1] The amplification effect at this stage is significant; a single molecule of activated Factor X can lead to the generation of over 1,000 thrombin molecules, making it a highly attractive target for the development of new antithrombotic agents.[1] Direct oral anticoagulants (DOACs) that inhibit FXa have demonstrated considerable clinical success, offering improved safety profiles and more predictable pharmacokinetics compared to traditional anticoagulants like warfarin.[1]

The relentless pursuit of novel chemical entities with enhanced potency, selectivity, and desirable drug-like properties has led medicinal chemists to explore a diverse range of molecular scaffolds. The 1,4-diazepane ring system, a seven-membered heterocycle containing two nitrogen atoms, has emerged as a privileged scaffold in drug discovery due to its conformational flexibility and ability to present substituents in a well-defined spatial orientation.[2] This application note provides a detailed guide for the synthesis, characterization, and in vitro evaluation of a novel class of Factor Xa inhibitors built upon a 1,4-diazepane scaffold, based on the pioneering work of Koshio et al.[3]

The core concept behind this chemical series is the strategic use of the 1,4-diazepane moiety to interact with the S4 aryl-binding pocket of the Factor Xa active site.[3] The S4 pocket is a highly hydrophobic region, and effective interaction with this subsite is a key determinant of inhibitor potency and selectivity.[4]

Section 1: Rationale and Workflow Overview

The overall workflow for the development of 1,4-diazepane-based FXa inhibitors encompasses a multi-stage process, beginning with the synthesis of the core scaffold and culminating in the biological evaluation of the final compounds.

Caption: Overall workflow for the synthesis and evaluation of 1,4-diazepane FXa inhibitors.

Section 2: Synthesis of the 1,4-Diazepane Scaffold and Final Inhibitors

The following protocols are adapted from the synthetic route developed by Koshio et al. for the preparation of potent FXa inhibitors, including the exemplary compound 13 (YM-96765) .[3]

Protocol 2.1: Synthesis of the Core 1,4-Diazepane Scaffold

The synthesis commences with the construction of the N-Boc protected 1,4-diazepane ring, a key intermediate for subsequent functionalization.

Step 1: Reductive Amination

-

To a solution of N-Boc-2-(aminomethyl)pyrrolidine in a suitable solvent (e.g., methanol), add a 1,3-dicarbonyl compound (e.g., acetylacetone) and an acid catalyst (e.g., acetic acid).

-

Stir the mixture at room temperature for 2-4 hours.

-

Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN), portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Quench the reaction by the addition of water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the N-Boc protected diamine.

Step 2: Cyclization to form the 1,4-Diazepane Ring

-

Dissolve the product from Step 1 in a high-boiling point solvent such as toluene.

-

Heat the reaction mixture at reflux for 24-48 hours with a Dean-Stark apparatus to remove water.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture and concentrate under reduced pressure.

-

Purify the resulting 1-Boc-hexahydro-1,4-diazepine derivative by column chromatography.

Protocol 2.2: Synthesis of the Final Factor Xa Inhibitor (Exemplified by YM-96765)

This protocol describes the coupling of the 1,4-diazepane scaffold with the requisite side chains to yield the final active compound.

Step 1: Boc Deprotection

-

Dissolve the N-Boc protected 1,4-diazepane from Protocol 2.1 in a suitable solvent such as dichloromethane (DCM) or dioxane.

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, at 0 °C.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

-

The resulting amine salt is typically used in the next step without further purification.

Step 2: Amide Coupling

-

To a solution of the deprotected 1,4-diazepane from Step 1 and a suitable carboxylic acid (e.g., a derivative of 3-amidinophenylalanine) in an aprotic solvent like dimethylformamide (DMF), add a coupling agent such as HATU or HBTU.

-

Add a non-nucleophilic base, for instance, N,N-diisopropylethylamine (DIPEA), to neutralize the amine salt and facilitate the coupling reaction.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Dilute the reaction with water and extract the product with an appropriate organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the final compound by preparative high-performance liquid chromatography (HPLC) to obtain the desired Factor Xa inhibitor.

Section 3: Physicochemical and Biological Characterization

Thorough characterization is essential to confirm the identity, purity, and biological activity of the synthesized compounds.

Protocol 3.1: Structural and Purity Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Record ¹H and ¹³C NMR spectra to confirm the chemical structure of the synthesized intermediates and the final product.

-

Mass Spectrometry (MS): Obtain high-resolution mass spectra to confirm the molecular weight of the final compound.

-

High-Performance Liquid Chromatography (HPLC): Determine the purity of the final compound using an analytical HPLC system with a suitable column (e.g., C18) and a gradient elution method.

Protocol 3.2: In Vitro Factor Xa Inhibition Assay (Chromogenic)

This assay quantifies the inhibitory potency of the synthesized compounds against human Factor Xa.

-

Reagents and Materials:

-

Human Factor Xa

-

Chromogenic FXa substrate (e.g., S-2222)

-

Assay buffer (e.g., Tris-HCl, pH 7.4, containing NaCl and CaCl₂)

-

Test compound stock solutions in DMSO

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In a 96-well plate, add the assay buffer, the test compound dilutions, and human Factor Xa.

-

Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the chromogenic substrate.

-

Measure the absorbance at 405 nm kinetically over a period of 5-10 minutes using a microplate reader.

-

Calculate the rate of substrate hydrolysis for each inhibitor concentration.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Protocol 3.3: Anticoagulant Activity Assays

The effect of the inhibitors on blood clotting is assessed using standard plasma-based coagulation assays.

-

Activated Partial Thromboplastin Time (aPTT) Assay:

-

Prepare dilutions of the test compound in normal human plasma.

-

Incubate the plasma-inhibitor mixture with an aPTT reagent (containing a contact activator and phospholipids) at 37°C for a specified time (e.g., 3 minutes).

-

Initiate clotting by adding calcium chloride solution.

-

Measure the time to clot formation using a coagulometer.

-

-

Prothrombin Time (PT) Assay:

-

Prepare dilutions of the test compound in normal human plasma.

-

Incubate the plasma-inhibitor mixture at 37°C.

-

Initiate clotting by adding a PT reagent (thromboplastin).

-

Measure the time to clot formation.

-

The concentration of the inhibitor required to double the clotting time is a common metric for anticoagulant potency.

Section 4: Structure-Activity Relationship (SAR) and Data Summary

The biological data obtained should be systematically analyzed to establish a clear structure-activity relationship.

Caption: Key structural components influencing the biological activity of 1,4-diazepane FXa inhibitors.

| Compound | R¹ Group | R² Group | FXa IC₅₀ (nM)[3] | aPTT (Doubling Conc., µM) | PT (Doubling Conc., µM) |

| YM-96765 (13) | Specific Amidinophenylalanine derivative | H | 6.8 | Data not specified | Data not specified |

| Analog 1 | Modified P1 | H | >100 | - | - |

| Analog 2 | YM-96765 P1 | Modified scaffold | 50.2 | - | - |

Note: The table above is illustrative. The original research paper by Koshio et al. should be consulted for a comprehensive list of analogs and their corresponding biological data.

The data clearly indicates that both the nature of the P1 group, which interacts with the S1 specificity pocket of FXa, and the 1,4-diazepane scaffold itself are critical for potent inhibitory activity.[3]

Conclusion

The 1,4-diazepane scaffold represents a viable and promising core for the design of novel and potent Factor Xa inhibitors. The synthetic and analytical protocols detailed in this application note provide a robust framework for researchers in the field of antithrombotic drug discovery to explore this chemical space further. The exemplary compound, YM-96765, with its nanomolar potency, underscores the potential of this scaffold to yield clinically relevant candidates.[3] Future work could focus on optimizing the pharmacokinetic properties of these inhibitors to enhance their oral bioavailability and in vivo efficacy.

References

-

Kavita, Joshi, P., & Rajesh, K. (2011). Silica sulfuric acid as a mild and efficient reagent for the synthesis of 1,4-diazepine and 1,5-benzodiazepine derivatives. Journal of the Korean Chemical Society, 55, 638-643. [Link]

-

Ramajayam, R., Giridhar, R., & Yadav, M. R. (2007). Current scenario of 1,4-diazepines as potent biomolecules--a mini review. Mini reviews in medicinal chemistry, 7(8), 793–812. [Link]

-

Barrett, Y. C., Wang, Z., Frost, C., & Shenker, A. (2010). Clinical laboratory measurement of direct factor Xa inhibitors: anti-Xa assay is preferable to prothrombin time assay. Thrombosis and haemostasis, 104(6), 1263–1271. [Link]

-

Zhang, D., He, K., & Liu, D. (2023). Discovery and development of Factor Xa inhibitors (2015–2022). Frontiers in Chemistry, 11, 1111608. [Link]

-

BPS Bioscience. (n.d.). Factor Xa Inhibitor Screening Assay Kit. Retrieved from [Link]

-

Practical-Haemostasis.com. (2022, September 27). Anti-Xa Assays. Retrieved from [Link]

-

Practical-Haemostasis.com. (2024, October 2). Screening Tests in Haemostasis: The Prothrombin Time [PT]. Retrieved from [Link]

-

Practical-Haemostasis.com. (2025, July 21). Screening Tests in Haemostasis: The APTT. Retrieved from [Link]

-

Bridoux, A., Samama, M. M., & Mousa, S. A. (2019). Chemical Characteristics of Direct FXa Inhibitors Registered for Atrial Fibrillation. Annals of Cardiology and Cardiovascular Medicine, 3(3), 1028. [Link]

Sources

- 1. Frontiers | Discovery and development of Factor Xa inhibitors (2015–2022) [frontiersin.org]

- 2. benthamscience.com [benthamscience.com]

- 3. Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitor with potent anticoagulant and antithrombotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. remedypublications.com [remedypublications.com]

Troubleshooting & Optimization

Technical Support Center: Purification of 1,4-Diazepane Derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,4-diazepane derivatives. This guide is designed to provide practical, in-depth solutions to the common and complex challenges encountered during the purification of this important class of heterocyclic amines. Drawing from established chemical principles and field-proven experience, this document will serve as a comprehensive resource to streamline your workflow, improve yield, and ensure the highest purity of your target compounds.

The 1,4-diazepane scaffold is a seven-membered ring containing two nitrogen atoms, a structure that imparts unique physicochemical properties.[1][2] While essential for their diverse biological activities, these properties—namely high polarity and inherent basicity—are the primary sources of purification difficulties.[3] This guide addresses these challenges head-on, providing not just steps to follow, but the causal logic behind them.

Troubleshooting Guide: Common Purification Issues

This section is structured in a question-and-answer format to directly address specific experimental problems.

Question 1: My compound is streaking severely or not moving from the baseline during silica gel column chromatography. What's happening and how do I fix it?

Answer: This is the most common issue when purifying basic amines like 1,4-diazepane derivatives on standard silica gel.

-

Causality (The "Why"): Standard silica gel is acidic due to the presence of silanol groups (Si-OH) on its surface. The basic nitrogen atoms in your 1,4-diazepane derivative are strongly interacting with these acidic sites via an acid-base interaction.[4] This strong, often irreversible binding leads to significant band spreading (streaking), low recovery, and in some cases, complete retention of the compound on the column.[4]

-

Solution: You must neutralize or "deactivate" the acidic sites on the silica gel. This is achieved by adding a small amount of a competing base to your mobile phase.

-

Add a Basic Modifier: The most common and effective solution is to add 0.5-2% triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) to your eluent system (e.g., Dichloromethane/Methanol/Et₃N 90:9:1).[5][6] The modifier, a small and volatile amine, will preferentially bind to the acidic silanol sites, effectively "shielding" your much larger compound of interest from these interactions. This allows your diazepane derivative to elute smoothly and form symmetrical peaks.

-

Pre-treat the Silica: For particularly stubborn compounds, you can prepare a slurry of the silica gel in your mobile phase (already containing the basic modifier) before packing the column. This ensures the entire stationary phase is thoroughly deactivated.

-

Consider an Alternative Stationary Phase: If basic modifiers are not sufficient or compatible with your molecule, consider using a more inert stationary phase like neutral or basic alumina, or a reversed-phase C18 column for highly polar derivatives.

-

Question 2: I'm experiencing significant product loss during the aqueous work-up and extraction. How can I improve my recovery?

Answer: This issue typically stems from the high water solubility of 1,4-diazepane derivatives, especially if they are in their protonated (salt) form or have polar substituents.

-

Causality (The "Why"): As amines, 1,4-diazepane derivatives are basic and can be protonated by acids to form ammonium salts (e.g., hydrochlorides).[7][8] These salts are often highly soluble in water and will partition into the aqueous layer during an extraction with an organic solvent.[9] Even in their free-base form, smaller, less-substituted diazepanes can have considerable water solubility.

-

Solution: Manipulate the pH of the aqueous phase to control the protonation state and, therefore, the solubility of your compound. This is a classic acid-base extraction technique.

-

Ensure Basicity for Extraction: Before extracting your product into an organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc), make sure the aqueous layer is basic (pH > 9-10). Add a strong base like 1M NaOH or saturated sodium bicarbonate solution and test the pH. This ensures your diazepane is in its neutral, "free-base" form, which is significantly more soluble in organic solvents.[7]

-

Use a More Polar Extraction Solvent: If your free-base is still too polar for EtOAc, try a more polar solvent like a 9:1 mixture of DCM/Isopropanol.

-

"Salting Out": Add a large amount of a salt like sodium chloride (NaCl) to the aqueous layer until it is saturated. This decreases the solubility of your organic compound in the aqueous phase, pushing more of it into the organic layer.

-

Back-Extraction: Perform multiple extractions (e.g., 3-4 times) with smaller volumes of organic solvent rather than one large extraction to improve recovery.

-

Question 3: I have successfully isolated my product, but it appears to be a salt (e.g., hydrochloride, trifluoroacetate) instead of the free base. How do I convert it back?

Answer: This often occurs when acidic reagents (e.g., TFA from a deprotection step or HCl) are used in the final steps of the synthesis or during purification (e.g., reversed-phase HPLC with TFA in the mobile phase).

-

Causality (The "Why"): The basic nitrogen atoms readily react with acids to form stable ammonium salts.[9] These salts have very different physical properties (higher melting point, different solubility) than the free base.

-

Solution: A simple liquid-liquid extraction with a base is the most effective method.

-

Dissolve the amine salt in a suitable solvent, such as DCM or EtOAc.

-

Wash the organic solution with a mild aqueous base, such as saturated sodium bicarbonate (NaHCO₃) or 1M sodium carbonate (Na₂CO₃) solution. The bicarbonate or carbonate will neutralize the acid, converting your compound back to the free base.

-

Separate the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the pure, neutral amine.

-

Question 4: How can I resolve the enantiomers of my chiral 1,4-diazepane derivative?

Answer: The resolution of enantiomers is a critical step in drug development, as different enantiomers often exhibit different biological activities.[10]

-

Causality (The "Why"): Enantiomers have identical physical properties (boiling point, solubility, Rf) in an achiral environment, making them impossible to separate using standard chromatographic or crystallization techniques. Separation requires introducing a chiral element to create diastereomeric interactions.

-

Solution: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and effective analytical and preparative method.

-

Chiral Stationary Phases (CSPs): The principle of chiral HPLC relies on a stationary phase that is itself chiral. The enantiomers of your compound form transient, diastereomeric complexes with the CSP.[11] Because diastereomers have different physical properties, one enantiomer will have a stronger interaction with the CSP and be retained on the column longer than the other, allowing for separation.[11]

-

Column Selection: For diazepane derivatives, polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often highly effective.[11]

-

Method Development: A systematic screening of different mobile phases (typically mixtures of hexane/isopropanol or hexane/ethanol) is required to achieve optimal separation (resolution).

-

Frequently Asked Questions (FAQs)

Q1: What is the best general purification strategy for a new 1,4-diazepane derivative?

A general workflow is a great starting point. The choice between crystallization and chromatography depends on the physical state and purity of your crude material.

Caption: Decision tree for selecting a purification strategy.

Q2: When should I choose crystallization over chromatography?

Crystallization is an excellent and often preferred method for final purification if your compound is a solid and you can find an appropriate solvent system. It is highly scalable and can yield material of exceptional purity.[12] However, it is a trial-and-error process. Chromatography is more universally applicable, especially for oils or for separating mixtures of compounds with very similar structures, but it can be more time-consuming and result in some sample loss on the column.[13]

Q3: How can I use salt formation to my advantage during purification?

Beyond the acid-base extraction described earlier, forming a salt can be a purification method in itself. Many amine salts, such as hydrochlorides or tartrates, are highly crystalline.[7] If your free-base product is an oil or difficult to crystallize, you can try dissolving it in a solvent like ether or ethyl acetate and adding a solution of HCl in ether. The resulting hydrochloride salt may precipitate out as a pure, crystalline solid. This solid can then be collected by filtration.[8]

Q4: What are the most common impurities I should look for?

Common impurities often relate to the starting materials and the specific reaction chemistry.

-

Unreacted Starting Materials: Especially the diamine or aldehyde precursors.[14]

-

By-products: Incomplete cyclization products or side-products from competing reactions.

-

Reagent-Derived Impurities: For example, if using a Boc-protected diazepane, you may have traces of the unprotected or di-Boc species.

-

Degradation Products: Some derivatives may be unstable. For instance, N-dealkylation can occur under acidic work-up conditions, leading to the formation of secondary amine impurities from a tertiary amine product.[15]

Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography of a Basic 1,4-Diazepane Derivative

This protocol assumes a moderately polar compound that streaks on untreated silica.

-

Prepare the Mobile Phase: Select an appropriate solvent system based on TLC analysis (e.g., 95:5 DCM:MeOH). To this solvent system, add 1% triethylamine (Et₃N). For every 1 L of eluent, add 10 mL of Et₃N.

-

Prepare the Silica Slurry: In a beaker, add your required amount of silica gel. Add the mobile phase (containing Et₃N) and swirl to create a uniform slurry.

-

Pack the Column: Pour the slurry into your column and use pressure or allow it to settle to pack a uniform bed.

-

Equilibrate the Column: Run at least 2-3 column volumes of the mobile phase through the packed silica bed to ensure it is fully equilibrated and deactivated.

-

Load the Sample: Dissolve your crude product in a minimal amount of the mobile phase or DCM. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column bed.

-

Elute and Collect: Run the column using your prepared mobile phase, collecting fractions. Monitor the elution using TLC.

-

Isolate the Product: Combine the pure fractions and remove the solvent under reduced pressure. The co-eluted triethylamine is volatile and will be removed under high vacuum.

Protocol 2: Purification via Acid-Base Extraction

This protocol is for separating your basic diazepane product from neutral or acidic impurities.

-

Dissolution: Dissolve the crude reaction mixture in an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM) (approx. 10-20 mL per gram of crude material).

-

Acidification & Extraction: Transfer the solution to a separatory funnel and extract with 1M aqueous HCl (2 x 10 mL per gram). Your basic product will be protonated and move into the aqueous layer, leaving neutral impurities in the organic layer.

-

Separate Layers: Combine the aqueous layers containing your protonated product. The original organic layer can be discarded (or saved for analysis of by-products).

-

Basification: Cool the combined aqueous layer in an ice bath. Slowly add 2M NaOH or saturated NaHCO₃ solution with swirling until the pH is >10 (check with pH paper). Your product will convert back to the free base.

-

Back-Extraction: Extract the now basic aqueous layer with fresh DCM or EtOAc (3 x 15 mL per gram). Your neutral product will now move back into the organic layer.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the purified free base.

Data & Visualization

Table 1: Common Solvent Systems for Chromatography of 1,4-Diazepane Derivatives

| Polarity of Compound | Stationary Phase | Recommended Eluent System | Modifier |

| Low to Medium | Silica Gel | Hexane / Ethyl Acetate | 1-2% Triethylamine |

| Medium to High | Silica Gel | Dichloromethane / Methanol | 1-2% Triethylamine |

| High | Silica Gel | Dichloromethane / Methanol / Ammonium Hydroxide (e.g., 90:9:1) | Ammonium Hydroxide |

| High / Ionic | Reversed-Phase C18 | Water / Acetonitrile or Water / Methanol | 0.1% TFA or Formic Acid |

Workflow: Troubleshooting Column Chromatography

Caption: A logical workflow for troubleshooting common chromatography issues.

References

- Shaikh, A., et al. (2017). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science Publishers.

-

Bouasla, R., et al. (2012). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules. [Link]

-

Wang, X., et al. (2016). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules. [Link]

-

Rao, K.S., et al. (2013). Synthesis and characterization of some 1,4-diazepines derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

-

Zitouni, M., et al. (2014). THEORETICAL STUDY OF 1, 4-DIAZEPINES SYNTHESIS: THE REACTION MECHANISM AND TAUTOMERISM IN GAS PHASE AND IN SOLUTION. International Journal of Pharmaceutical, Chemical, and Biological Sciences. [Link]

-

García-Negrillo, A., et al. (2020). 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. IntechOpen. [Link]

-

Friebe, M., et al. (2024). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. RSC Advances. [Link]

-

Wikipedia contributors. (2024). Diazepam. Wikipedia. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 7006656, 1,4-Diazepane-1-carbaldehyde. PubChem. [Link]

- Google Patents. (2013).

-

Shah, U., et al. (2015). Identification, synthesis and characterization of principal process related potential impurities in Diazepam. Journal of Chemical and Pharmaceutical Research. [Link]

-

LibreTexts Chemistry. (2020). 20.2: Basicity of Amines and Ammonium Salt Formation. [Link]

-

LibreTexts Chemistry. (2024). 24.S: Amines and Heterocycles (Summary). [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 68163, Hexahydro-1,4-diazepine. PubChem. [Link]

-

The Organic Chemistry Tutor. (2022). Amine and HCl - salt formation reaction. YouTube. [Link]

-

Reddit User Discussion. (2024). Column chromatography issue. r/Chempros. [Link]

-

Bissinger, E. M., et al. (2017). Chiral-pool synthesis of 1,2,4-trisubstituted 1,4-diazepanes as novel σ1 receptor ligands. Bioorganic & Medicinal Chemistry. [Link]

-

Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Biotage Insights. [Link]

-

Majer, Z., et al. (2021). Recent Approaches to Chiral 1,4-Dihydropyridines and their Fused Analogues. Molecules. [Link]

-

Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]

-

Reddit User Discussion. (2022). Chromotography with free amines?. r/chemhelp. [Link]

Sources

- 1. benthamscience.com [benthamscience.com]

- 2. Hexahydro-1,4-diazepine | C5H12N2 | CID 68163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. biotage.com [biotage.com]

- 5. reddit.com [reddit.com]

- 6. reddit.com [reddit.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. m.youtube.com [m.youtube.com]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. mdpi.com [mdpi.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. jocpr.com [jocpr.com]

- 13. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism - PMC [pmc.ncbi.nlm.nih.gov]

preventing trifluoroacetylation as a side reaction in peptide synthesis

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for solid-phase peptide synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent one of the more persistent side reactions encountered in the field: trifluoroacetylation (TFAc). As your partner in peptide science, we aim to provide not just protocols, but a deeper understanding of the underlying chemistry to empower your experimental success.

Trifluoroacetylation is the unwanted acylation of nucleophilic sites on a peptide by a trifluoroacetyl group (CF₃CO-). This side reaction most commonly occurs during the final cleavage and deprotection step, which almost universally employs trifluoroacetic acid (TFA).[1] The consequence is the formation of a stable, capped peptide impurity that is +96 Da heavier than the target product, complicating purification and reducing the overall yield.

This guide provides a structured approach to understanding, identifying, and mitigating this side reaction through a series of troubleshooting questions and in-depth FAQs.

Troubleshooting Guide: Diagnosing and Solving Trifluoroacetylation Issues

This section addresses specific experimental observations and provides a direct path to a solution.

Question 1: My mass spectrum shows a significant peak at [M+96 Da]. Is this trifluoroacetylation, and what is the most likely cause?

Answer: Yes, a mass addition of 96 Da is the definitive signature of a trifluoroacetylation event. The most common cause of this side reaction occurs during the final TFA cleavage, particularly if your peptide has an N-terminal serine (Ser) or threonine (Thr).[2]

-

Causality: The reaction proceeds through the formation of a trifluoroacetyl ester on the hydroxyl side chain of Ser or Thr. This intermediate is susceptible to an intramolecular O→N acyl shift, which transfers the trifluoroacetyl group to the N-terminal α-amino group.[2] This transfer is often sequence-dependent and can be surprisingly rapid. Prolonged exposure to the cleavage cocktail can exacerbate the issue, leading to even bis-trifluoroacetylation in some cases.[2]

-

Immediate Solution:

-

Reduce Cleavage Time: Minimize the peptide's exposure to the TFA cocktail. Conduct a time-course study (e.g., 1, 2, 4 hours) to find the minimum time required for complete deprotection and cleavage.

-

Optimize Water Content: Ensure your cleavage cocktail contains an adequate amount of water (typically 2.5% to 5%). Water acts as a competing nucleophile, hydrolyzing the trifluoroacetyl ester intermediate before the O→N shift can occur. A common cocktail for this is TFA/Water/TIPS (95:2.5:2.5) .

-

Visualizing the O→N Acyl Shift Mechanism

Question 2: I am not working with N-terminal Ser or Thr, but I still see low-level chain termination and +96 Da impurities. What else could be the cause?

Answer: This points to a less common but critical mechanism of trifluoroacetylation that occurs during the synthesis cycles, not just at the final cleavage. This side reaction leads to premature chain termination and is often linked to the type of resin support used.

-

Causality: A novel mechanism involves the generation of trifluoroacetoxymethyl groups on the resin itself.[3][4][5] This can happen in two ways:

-

From pre-existing hydroxymethyl sites on the resin reacting with TFA during deprotection steps.

-

From the gradual acid-catalyzed cleavage of the benzyl ester bond linking the peptide to the resin over many TFA cycles.

These resin-bound trifluoroacetoxymethyl groups are potent acylating agents. During the subsequent neutralization step (e.g., with DIPEA), they can transfer the trifluoroacetyl group to the free α-amino group of the growing peptide chain, permanently capping it.[3][4][6] Standard benzyl ester resins can exhibit this issue, with trifluoroacetylation levels of approximately 1-2% per cycle.[4][6]

-

-

Definitive Solution:

-

Change Resin Support: The most effective way to prevent this is to use a resin with a more acid-stable linker. The aminoacyl-4-(oxymethyl)-phenylacetamidomethyl-resin (Pam-resin) is highly recommended as it is stable to the TFA conditions used for Boc deprotection, reducing this side reaction to less than 0.02% per cycle.[3][4]

-

Use High-Quality Resins: Ensure your resin is free from extraneous hydroxymethyl functionalities.

-

Visualizing Resin-Mediated Trifluoroacetylation

Frequently Asked Questions (FAQs)

Q1: Which amino acids are most susceptible to trifluoroacetylation? N-terminal Serine and Threonine are the most susceptible via the O→N acyl shift mechanism.[2] The α-amino group of any N-terminal residue and the ε-amino group of Lysine can also be trifluoroacetylated, typically through the resin-mediated mechanism during synthesis, leading to chain termination.[3][6]

Q2: What is the difference between trifluoroacetylation and alkylation of Tryptophan? This is a critical distinction.

-

Trifluoroacetylation is the addition of a CF₃CO- group (+96 Da).

-

Alkylation is the addition of a carbocation, most commonly a tert-butyl group (+56 Da) that is generated from Boc or t-Butyl protecting groups during TFA cleavage.[7][8] Tryptophan's indole ring is highly nucleophilic and susceptible to alkylation.[9] To prevent Trp alkylation, you must use scavengers like triisopropylsilane (TIPS) or triethylsilane (TES) to trap these carbocations.[9][10] Using Fmoc-Trp(Boc)-OH also protects the indole nitrogen during synthesis.[9]

Q3: Can I just use a standard "universal" cleavage cocktail to prevent all side reactions? While universal cocktails like Reagent K are robust, they are not always necessary and contain toxic, malodorous reagents like thioanisole and ethanedithiol (EDT). A better approach is to tailor the cocktail to your sequence. For most peptides that do not contain problematic residues like Cys, Met, or Trp, a simple mixture of TFA/TIPS/Water (95:2.5:2.5) is highly effective, less hazardous, and sufficient to prevent most side reactions.

Q4: Can the trifluoroacetyl group be removed after cleavage? Removal is difficult as the trifluoroacetamide bond is very stable. Prevention is by far the best strategy. While some methods exist for cleaving this group, they often involve harsh conditions (e.g., strong base) that can degrade the peptide itself.

Data & Protocols for the Bench Scientist

Table 1: Troubleshooting Summary for +96 Da Impurity

| Experimental Observation | Probable Cause | Primary Recommendation | Secondary Action |

| Major +96 Da peak; N-terminal Ser or Thr in sequence. | O→N acyl shift of a trifluoroacetyl ester intermediate during final cleavage.[2] | Reduce cleavage time to the minimum required (e.g., 1-2 hours). | Increase water content in the cleavage cocktail to 5% (e.g., TFA/Phenol/Water/TIPS 88:5:5:2).[11] |

| Minor, persistent +96 Da peak; Appears as a terminated sequence. | Resin-mediated trifluoroacetylation during synthesis cycles.[3][4] | Use a more acid-stable linker, such as a Pam-resin .[6] | Ensure use of high-quality resin free of residual hydroxymethyl groups.[6] |

| Multiple side products, including +96 Da and +56 Da peaks. | Inefficient scavenging of various reactive species during cleavage. | Use a tailored cleavage cocktail with appropriate scavengers. | Use Fmoc-Trp(Boc)-OH to protect tryptophan from alkylation.[9] |

Table 2: Selection of Common TFA Cleavage Cocktails

| Cocktail Name | Composition (v/v or w/w) | Primary Use & Rationale |

| TFA/TIPS/H₂O | 95% / 2.5% / 2.5% | General Purpose: Excellent for most peptides. TIPS scavenges carbocations from Boc/tBu groups. Water suppresses TFAc. |

| Reagent K | TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5) | Problem Sequences: For peptides with multiple Arg(Pmc/Pbf), Cys, Met, and Trp. EDT is a soft scavenger for sulfoxide reduction. |

| Reagent B | TFA/Phenol/H₂O/TIPS (88:5:5:2) | "Odorless" Alternative: Replaces smelly thiols with TIPS. Good for Trityl-based protecting groups, but does not prevent Met oxidation.[11][12] |

| Reagent H | TFA/Phenol/Thioanisole/EDT/H₂O/DMS/NH₄I (81:5:5:2.5:3:2:1.5) | Methionine Peptides: Specifically designed to prevent and reverse the oxidation of methionine residues to the sulfoxide.[11][12] |

Troubleshooting Workflow Diagram

Experimental Protocols

Protocol 1: Standard Peptide Cleavage & Deprotection

CAUTION: Always perform this procedure in a well-ventilated fume hood while wearing appropriate personal protective equipment (gloves, lab coat, safety glasses). TFA is highly corrosive.[10]

-

Resin Preparation: Start with up to 0.1 mmol of peptide-resin in a reaction vessel. Wash the resin thoroughly with dichloromethane (DCM) (3 x 5 mL) to remove residual DMF and shrink the resin. Dry the resin under a stream of nitrogen or in a vacuum desiccator.[10]

-

Cocktail Preparation: Prepare the chosen cleavage cocktail fresh. For a general peptide, mix 4.75 mL TFA, 0.125 mL deionized water, and 0.125 mL triisopropylsilane (TIPS) for a 5 mL total volume.

-

Cleavage Reaction: Add the cleavage cocktail to the dry resin (approx. 10 mL per gram of resin). Cap the vessel and allow it to react at room temperature with occasional swirling. For standard peptides, a reaction time of 2 hours is a good starting point.

-

Peptide Precipitation: Filter the cleavage solution away from the resin beads into a 50 mL conical tube. Rinse the resin with a small amount of fresh TFA (1-2 mL) and combine the filtrates. Add the filtrate dropwise to a 10-fold excess of cold (4°C) methyl t-butyl ether (MTBE). A white precipitate of your crude peptide should form.

-

Isolation: Centrifuge the suspension to pellet the peptide. Decant the ether. Wash the peptide pellet twice more with cold ether to remove residual scavengers and organic-soluble impurities. Dry the final peptide pellet under vacuum.

Protocol 2: Analytical RP-HPLC for Detecting Trifluoroacetylation

-

Sample Preparation: Prepare a 1 mg/mL stock solution of your crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).

-

Column: Use a C18 analytical column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

-

Mobile Phases:

-

Solvent A: 0.1% TFA in deionized water.

-

Solvent B: 0.1% TFA in acetonitrile.

-

-

Gradient: A typical analytical gradient is 5% to 65% Solvent B over 20-30 minutes.

-

Detection: Monitor absorbance at 220 nm and 280 nm.

-

Analysis: The trifluoroacetylated peptide is more hydrophobic than the parent peptide and will typically elute slightly later. Collect the peaks of interest and confirm their identity by mass spectrometry.[13]

References

-

Kent, S. B. H., et al. (1987). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. Proceedings of the National Academy of Sciences, 84(24), 8889-8893. [Link]

-

Kent, S. B. H., et al. (1987). Mechanisms and Prevention of Trifluoroacetylation in Solid-Phase Peptide Synthesis. Journal of the American Chemical Society. [Link]

-

Kent, S. B. H., et al. (1987). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. Semantic Scholar. [Link]

-

Academia.edu. (n.d.). Side reactions in the SPPS of Cys-containing peptides. [Link]

-

Kent, S. B. H., et al. (1987). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. Proceedings of the National Academy of Sciences. [Link]

-

Lundt, B. F., et al. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. International Journal of Peptide and Protein Research, 12(5), 258-268. [Link]

-

National Center for Biotechnology Information. (n.d.). S-Protected Cysteine Sulfoxide-Enabled Tryptophan-Selective Modification with Application to Peptide Lipidation. [Link]

-

YouTube. (2022). Peptide Hand Synthesis Part 8: Cleaving. [Link]

-

National Center for Biotechnology Information. (2023). Trifluoromethylthiolation of Tryptophan and Tyrosine Derivatives: A Tool for Enhancing the Local Hydrophobicity of Peptides. [Link]

-

ResearchGate. (2008). Trialkylsilanes as for the trifluoroacetic acid deblocking of protecting groups in peptide synthesis. [Link]

-

Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. [Link]

-

ResearchGate. (2001). Evaluation of the Trifluoromethanosulfonic Acid/Trifluoroacetic Acid/Thioanisole Cleavage Procedure for Application in Solid-Pha. [Link]

- Google Patents. (2015). US20150011778A1 - Use of trifluoroacetamide for n-terminal protection.

-

ResearchGate. (2011). New TFA-Free Cleavage and Final Deprotection in Fmoc Solid-Phase Peptide Synthesis: Dilute HCl in Fluoro Alcohol. [Link]

-

Moroder, L., et al. (1993). N alpha-trifluoroacetylation of N-terminal hydroxyamino acids: a new side reaction in peptide synthesis. Journal of Peptide Science, 1(1), 47-53. [Link]

-

Semantic Scholar. (n.d.). New TFA-free cleavage and final deprotection in fmoc solid-phase peptide synthesis: dilute HCl in fluoro alcohol. [Link]

-

Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. [Link]

- Google Patents. (2013). WO2013123526A1 - Use of trifluoroacetamide for n-terminal protection.

-

CDN. (n.d.). Cleavage Cocktail Selection. [Link]

-

PubMed Central. (2023). Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation. [Link]

-

CSBio. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). [Link]

-

ResearchGate. (2011). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. [Link]

-

ResearchGate. (2023). Determination of residual trifluoroacetate in protein purification buffers and peptide preparations by ion chromatography. [Link]

-

PubMed. (1984). Fluorescence quenching of tryptophan by trifluoroacetamide. [Link]

-

University of Washington. (n.d.). Post Cleavage Purification and Analysis of Peptides; TFA removal. [Link]

Sources

- 1. advancedchemtech.com [advancedchemtech.com]

- 2. N alpha-trifluoroacetylation of N-terminal hydroxyamino acids: a new side reaction in peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. semanticscholar.org [semanticscholar.org]

- 6. pnas.org [pnas.org]

- 7. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. peptide.com [peptide.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. m.youtube.com [m.youtube.com]

- 11. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 12. peptide.com [peptide.com]

- 13. peptide.com [peptide.com]

Navigating Trifluoroacetyl Deprotection of Diazepanes: A Technical Support Guide

Welcome to the technical support center for navigating the complexities of trifluoroacetyl (TFA) deprotection in your diazepane synthesis workflows. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with this common yet sometimes problematic transformation. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, helping you troubleshoot and optimize your reactions for higher yields and purity.

Introduction: The Double-Edged Sword of Trifluoroacetyl Protection

The trifluoroacetyl (TFA) group is a widely used protecting group for amines in organic synthesis due to its facile introduction and general stability. However, its removal, typically under basic or acidic conditions, can be fraught with challenges, leading to a range of byproducts that complicate purification and reduce yields. In the context of diazepane synthesis, a scaffold of significant interest in medicinal chemistry, these challenges can be particularly pronounced.

This guide will dissect the common issues encountered during the TFA deprotection of diazepanes, providing a clear rationale for troubleshooting strategies and offering validated protocols to overcome these hurdles.

Troubleshooting Guide: Common Issues and Solutions

This section addresses the most frequently encountered problems during the TFA deprotection of diazepanes, offering insights into their mechanistic origins and providing actionable solutions.

Issue 1: Incomplete Deprotection

Symptoms: Your reaction stalls, and you observe a significant amount of starting material in your crude product analysis (e.g., by LC-MS or TLC).

Root Cause Analysis:

Incomplete deprotection is often a result of insufficient reactivity of the deprotecting agent, steric hindrance around the trifluoroacetamide group, or suboptimal reaction conditions. The electron-withdrawing nature of the trifluoromethyl group makes the amide bond exceptionally stable.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for incomplete TFA deprotection.

Mitigation Strategies & Protocols:

-

Increasing Reagent Strength: For basic hydrolysis, switching from milder bases like K₂CO₃ to stronger bases such as NaOH or LiOH can be effective.

-

Elevating Temperature: Carefully increasing the reaction temperature can enhance the rate of deprotection. However, this must be balanced against the potential for increased byproduct formation.

-

Alternative Reagents: If standard basic hydrolysis fails, consider reductive cleavage with sodium borohydride in ethanol or ammonolysis with ammonia in methanol.

Table 1: Recommended Conditions for TFA Deprotection of Sterically Hindered Diazepanes

| Reagent/Conditions | Solvent | Temperature (°C) | Typical Reaction Time (h) | Notes |

| 1 M NaOH | H₂O/EtOH | 25-50 | 2-8 | Monitor for hydrolysis of other sensitive functional groups. |

| NaBH₄ | Ethanol | 0-25 | 1-4 | Useful for substrates sensitive to strong base. |

| 7N NH₃ in MeOH | Methanol | 25 | 12-24 | Can be slow but is often a clean reaction. |

Issue 2: Formation of N-Trifluoroacetyl Byproduct via Group Transfer

Symptoms: Mass spectrometry analysis reveals a byproduct with a mass corresponding to the trifluoroacetylation of a different amine or hydroxyl group within your molecule.

Root Cause Analysis:

This side reaction is particularly relevant in complex diazepane derivatives that possess other nucleophilic groups (e.g., hydroxyls or other amines). Under certain conditions, an intermolecular or intramolecular transfer of the trifluoroacetyl group can occur. This phenomenon has been well-documented in solid-phase peptide synthesis, where trifluoroacetoxymethyl groups on a resin can trifluoroacetylate resin-bound amines. A similar transfer can happen in solution, especially during neutralization after an acidic treatment.

Mechanism of Trifluoroacetyl Group Transfer:

Caption: Simplified mechanism of intramolecular trifluoroacetyl group transfer.

Mitigation Strategies & Protocols:

-

Choice of Deprotection Conditions: Basic hydrolysis conditions are generally less prone to this side reaction compared to acidic conditions followed by a basic workup.

-

Orthogonal Protection Strategy: If your diazepane contains other sensitive nucleophilic groups, consider using an orthogonal protecting group strategy from the outset.

-

Careful pH Control During Workup: When using acidic deprotection methods (less common for TFA but possible), neutralize the reaction mixture at low temperatures and avoid excess base, which can promote acyl transfer.

Issue 3: Ring Opening of the Diazepane Core

Symptoms: You observe byproducts with masses corresponding to the hydrolyzed, acyclic form of your diazepane. This is often accompanied by a complex mixture of products in the crude NMR.

Root Cause Analysis:

The diazepine ring, particularly the azomethine (imine) bond present in many diazepam analogs, can be susceptible to hydrolysis under acidic conditions. While TFA deprotection is typically performed under basic conditions, prolonged exposure to strong acids during workup or purification can lead to ring opening.

Mechanism of Acid-Catalyzed Diazepane Ring Opening:

Caption: General mechanism for acid-catalyzed diazepine ring opening.

Mitigation Strategies & Protocols:

-

Avoid Strongly Acidic Conditions: Whenever possible, use basic or neutral conditions for deprotection and purification.

-

Buffered Systems: If acidic conditions are unavoidable (e.g., for removal of other protecting groups), consider using a buffered system to maintain a milder pH.

-

Temperature Control: Hydrolysis is often accelerated at higher temperatures. Perform acidic steps at 0 °C or below if possible.

-

Rapid Workup: Minimize the time your product is in contact with acidic aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: I see a small amount of a byproduct with a mass 28 Da higher than my desired product. What could it be?

A1: This is likely an N-formyl byproduct. While less common with TFA deprotection, it can arise if a source of a formyl group is present. For instance, if dimethylformamide (DMF) is used as a solvent at elevated temperatures, it can decompose to generate a formylating agent. It is more commonly associated with other reagents but should not be entirely ruled out, especially if reaction conditions are harsh.

Q2: How can I effectively monitor the progress of my TFA deprotection?

A2: A combination of Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal. TLC provides a quick visual assessment of the disappearance of the starting material. LC-MS offers more definitive information, allowing you to track the formation of your desired product and any byproducts, aiding in early troubleshooting.

Q3: Are there any "greener" alternatives to traditional TFA deprotection methods?

A3: While TFA itself is a concern, the primary "green" considerations often revolve around the solvents used. Exploring enzymatic deprotection methods, though less common for TFA groups, is an area of active research. For standard chemical methods, using recyclable solvents and minimizing excess reagents are key principles of green chemistry to apply.

Q4: Can I use ¹⁹F NMR to detect trifluoroacetyl-containing byproducts?

A4: Absolutely. ¹⁹F NMR is a highly sensitive technique for detecting fluorine-containing species. The trifluoroacetyl group will have a distinct chemical shift, and you can use this to identify and even quantify the presence of your starting material and any trifluoroacetylated byproducts in the crude reaction mixture.

Analytical Methods for Byproduct Identification

A robust analytical workflow is crucial for identifying and quantifying byproducts.

Table 2: Recommended Analytical Techniques

| Technique | Application | Information Gained |

| LC-MS/MS | Primary tool for reaction monitoring and byproduct identification. | Provides molecular weight of products and byproducts, and fragmentation patterns for structural elucidation. |

| ¹H and ¹³C NMR | Structural confirmation of desired product and isolated byproducts. | Detailed structural information. |

| ¹⁹F NMR | Specific detection of TFA-containing species. | Presence and relative quantity of starting material and TFA-byproducts. |

| FT-IR | Monitoring the disappearance of the trifluoroacetamide carbonyl. | Confirms loss of the protecting group. |

Conclusion